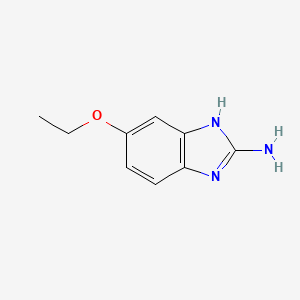

5-ethoxy-1H-1,3-benzodiazol-2-amine

CAS No.: 885371-64-2

Cat. No.: VC6165034

Molecular Formula: C9H11N3O

Molecular Weight: 177.207

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885371-64-2 |

|---|---|

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.207 |

| IUPAC Name | 6-ethoxy-1H-benzimidazol-2-amine |

| Standard InChI | InChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H3,10,11,12) |

| Standard InChI Key | NZUORMKRSZZVPM-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=C(C=C1)N=C(N2)N |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The molecular formula of 5-ethoxy-1H-1,3-benzodiazol-2-amine is C₉H₁₁N₃O, with a molecular weight of 177.21 g/mol. The benzodiazole skeleton consists of a benzene ring fused with a diazole ring containing two nitrogen atoms at positions 1 and 3. The ethoxy group (-OCH₂CH₃) at position 5 introduces steric and electronic effects, while the primary amine (-NH₂) at position 2 enhances hydrogen-bonding potential .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O |

| Molecular Weight | 177.21 g/mol |

| IUPAC Name | 5-Ethoxy-1H-1,3-benzodiazol-2-amine |

| Substituents | Ethoxy (C5), Amine (C2) |

| Hybridization | sp² (aromatic ring), sp³ (ethoxy) |

The planar aromatic system ensures conjugation across the benzodiazole core, which may contribute to UV-Vis absorption properties typical of benzimidazole derivatives (λₘₐₓ ~260–300 nm) .

Synthesis and Reaction Pathways

Core Benzodiazole Formation

The benzodiazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or nitriles under acidic or oxidative conditions . For 5-ethoxy-1H-1,3-benzodiazol-2-amine, a plausible route involves:

-

Ethoxy Introduction: Electrophilic substitution of a pre-functionalized benzene precursor (e.g., 4-ethoxyaniline) to install the ethoxy group.

-

Cyclization: Reaction with cyanogen bromide (CNBr) or thiourea derivatives to form the diazole ring .

A modified procedure from the synthesis of 1-(1H-1,3-benzodiazol-2-yl)isoquinolin-6-ol (Compound 17 in ) demonstrates the use of polyphosphoric acid (PPA) as a cyclizing agent. Applying similar conditions to 4-ethoxy-o-phenylenediamine could yield the target compound.

Functionalization and Derivatives

The amine group at position 2 serves as a reactive site for further derivatization. For example:

-

Acylation: Reaction with acetyl chloride or chloroacetyl chloride to form amides, enhancing lipophilicity .

-

Alkylation: Formation of secondary or tertiary amines via nucleophilic substitution, as seen in the synthesis of N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide (Compound 13 in ).

Physicochemical Properties

Solubility and Stability

While experimental data for 5-ethoxy-1H-1,3-benzodiazol-2-amine are scarce, analogs suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The ethoxy group improves lipid solubility compared to hydroxylated benzimidazoles, potentially enhancing membrane permeability .

Spectroscopic Characterization

-

¹H NMR: Expected signals include aromatic protons (δ 6.5–8.0 ppm), ethoxy methylene (δ 3.4–4.1 ppm), and amine protons (δ 5.0–6.0 ppm, broad) .

-

IR Spectroscopy: Stretching vibrations for N-H (~3300 cm⁻¹), C=N (~1600 cm⁻¹), and C-O (~1250 cm⁻¹) .

Biological and Industrial Applications

Material Science Applications

Benzimidazoles are employed in organic electronics as ligands or light-emitting materials. The ethoxy group could tune electronic properties for use in OLEDs or sensors .

Research Gaps and Future Directions

Despite structural similarities to well-studied benzimidazoles, 5-ethoxy-1H,3-benzodiazol-2-amine remains undercharacterized. Priority research areas include:

-

Synthetic Optimization: Developing high-yield, scalable routes using green chemistry principles.

-

Biological Screening: Evaluating antimicrobial, anticancer, and neuroprotective activity in vitro.

-

Computational Modeling: Predicting binding affinities to biological targets (e.g., β-amyloid, tubulin).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume